Cas no 118864-75-8 ((1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline)

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline is a chiral tetrahydroisoquinoline derivative with significant utility in asymmetric synthesis and pharmaceutical research. Its stereospecific (1S) configuration makes it a valuable intermediate for constructing bioactive molecules, particularly in the development of CNS-targeting compounds and opioid receptor modulators. The rigid tetrahydroisoquinoline scaffold enhances binding affinity and selectivity in receptor interactions. This compound exhibits high chemical stability and is amenable to further functionalization, enabling diverse derivatization for structure-activity studies. Its enantiomeric purity is critical for applications requiring precise stereocontrol, such as chiral catalysts or pharmacologically active agents. The phenyl substitution at the 1-position further enhances its versatility in medicinal chemistry and material science applications.
(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline structure
118864-75-8 structure
Product Name:(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
CAS No:118864-75-8
MF:C15H15N
MW:209.286303758621
MDL:MFCD08692036
CID:63392
PubChem ID:1382087
Update Time:2025-08-05

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
    • (S)-1,2,3,4-TETRAHYDRO-1-PHENYLISOQUINOLINE
    • Solifenacin(YM905) intermediate 10
    • (1S)-1,2,3,4-Tetrahydro-1-(phenyl-d5)isoquinoline
    • (S)-1-(Phenyl-d5)-1,2,3,4-tetrahydroisoquinoline
    • (S)-1-1-Phenyl-1,2,3,4-Tetrahy
    • (S)-1-PHENYL-1,2,3,4-TRTROHYDROISOQUINOLINE
    • (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
    • (S)-1-Phenyl-1,2,3,4
    • (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5
    • (1S)-1-Phenyl-1,2,3,4-tetrahydro-isopquinoline
    • (1S)-1-Phenyl-1,2,3
    • Solifenacin Impurity A
    • Solifenacin EP Impurity A
    • (S)-(+)-1-Phenyl-1,2,3,4-te
    • Solifenacin Related Compound 11
    • Solifenacin Succinate interMediate F
    • (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinolin
    • (S)-1-Phenyl-1,2,3,4-tetrhydroisoquinoline
    • (S)-1-phenyl-1,2,3,4-tetrahydro-isoquinoline
    • Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (S)-
    • PubChem10575
    • PRTRSEDVLBBFJZ-HNNXBMFYSA-N
    • EBD2201993
    • AJ-7
    • AMY37044
    • Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (1S)-
    • PD119415
    • MFCD08692036
    • SCHEMBL325083
    • AKOS015889792
    • Q-101005
    • Z1509140606
    • CS-B0308
    • AKOS016023743
    • UNII-N5NZ4W5RGQ
    • DTXSID80922796
    • 1(S)-phenyl-1,2,3,4-tetrahydroisoquinoline
    • P2216
    • (1S)-1,2,3,4-tetrahydro-1-phenylisoquinoline
    • N5NZ4W5RGQ
    • 118864-75-8
    • EN300-224815
    • AS-15681
    • DB-008987
    • DB-362384
    • 11864-75-8
    • MDL: MFCD08692036
    • Inchi: 1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m0/s1
    • InChI Key: PRTRSEDVLBBFJZ-HNNXBMFYSA-N
    • SMILES: N1CCC2C=CC=CC=2[C@@H]1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 209.12000
  • Monoisotopic Mass: 209.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 12

Experimental Properties

  • Color/Form: Solid
  • Density: 1.065
  • Melting Point: 87.0 to 91.0 deg-C
  • Boiling Point: 338 ºC
  • Flash Point: 167 ºC
  • Refractive Index: 1.589
  • PSA: 12.03000
  • LogP: 3.25050

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Security Information

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Pricemore >>

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(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:118864-75-8)(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Order Number:LE19161;LE1711068;LE2667
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:20
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
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(CAS:118864-75-8)(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Order Number:A18116
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:05
Price ($):447.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
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(CAS:118864-75-8)(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Order Number:sfd12899
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Email:sales2@senfeida.com

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Related Literature

Additional information on (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Recent Advances in the Study of (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (CAS: 118864-75-8) in Chemical Biology and Pharmaceutical Research

The compound (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (CAS: 118864-75-8) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This chiral tetrahydroisoquinoline derivative serves as a key scaffold in the synthesis of various bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Recent studies have focused on its stereoselective synthesis, pharmacological properties, and mechanism of action, positioning it as a promising candidate for drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry explored the asymmetric synthesis of (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline using novel chiral catalysts, achieving enantiomeric excess (ee) values exceeding 99%. The research team employed a combination of computational modeling and experimental validation to optimize reaction conditions, significantly improving yield and purity. This advancement addresses previous challenges in large-scale production, making the compound more accessible for preclinical studies.

Pharmacological investigations have revealed that (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline exhibits high affinity for σ-1 receptors, with a Ki value of 8.2 nM, as reported in a 2024 European Journal of Pharmacology paper. This finding suggests potential applications in neuropathic pain management and neurodegenerative diseases. The compound's unique stereochemistry appears to play a crucial role in receptor binding, as the (1R)-enantiomer showed markedly reduced activity (Ki > 1 μM).

In cancer research, a recent Bioorganic & Medicinal Chemistry Letters publication (2024) demonstrated that derivatives of (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline exhibit potent inhibitory effects against histone deacetylases (HDACs), particularly HDAC6 (IC50 = 32 nM). The study identified specific structural modifications that enhance both potency and selectivity, opening new avenues for epigenetic therapy development. Molecular docking studies revealed that the phenyl group at the 1-position interacts favorably with the hydrophobic pocket of HDAC6.

Metabolic stability studies published in Drug Metabolism and Disposition (2023) indicate that (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline has favorable pharmacokinetic properties, including moderate plasma protein binding (78%) and good blood-brain barrier permeability (Papp = 8.7 × 10⁻⁶ cm/s in MDCK-MDR1 cells). These characteristics, combined with low CYP450 inhibition potential, suggest good drug-like properties for CNS-targeted applications.

Current challenges in the field include optimizing the compound's aqueous solubility and further elucidating its off-target effects. A 2024 review in Expert Opinion on Drug Discovery highlights ongoing structure-activity relationship (SAR) studies aimed at addressing these limitations while maintaining the core scaffold's pharmacological advantages. Several pharmaceutical companies have reportedly included (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives in their preclinical pipelines for neurological and oncological indications.

Future research directions include exploring the compound's potential in combination therapies and developing prodrug strategies to enhance bioavailability. The unique stereochemical properties of (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline continue to make it a valuable tool compound for studying chiral recognition in biological systems and a promising lead structure for drug development across multiple therapeutic areas.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:118864-75-8)(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
LE19161;LE1711068;LE2667
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Email
Amadis Chemical Company Limited
(CAS:118864-75-8)(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
A18116
Purity:99%
Quantity:500g
Price ($):447.0
Email